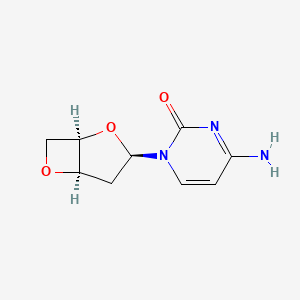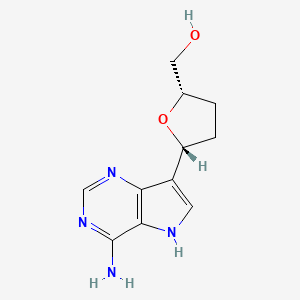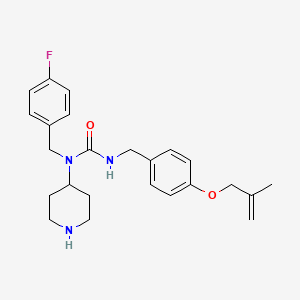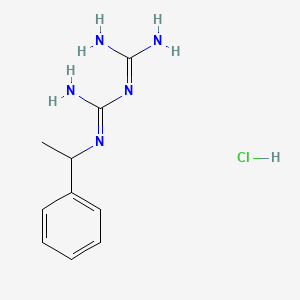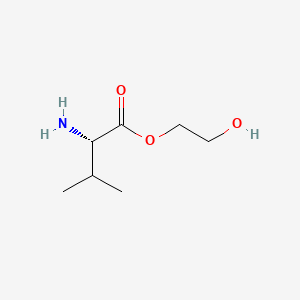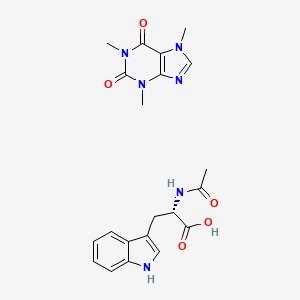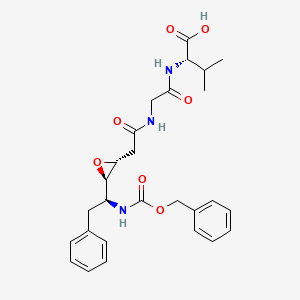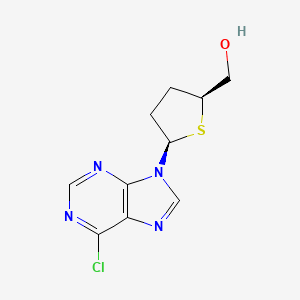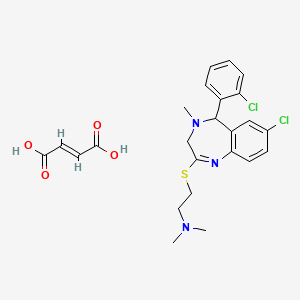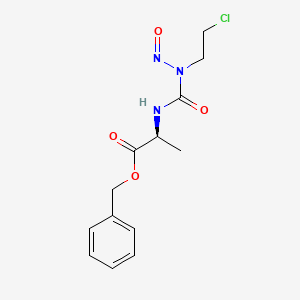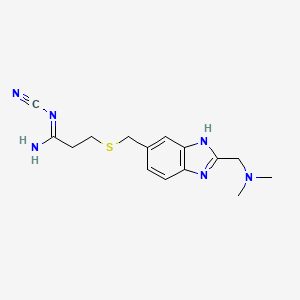
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is a complex organic compound with a molecular formula of C₁₆H₂₀N₆S This compound is characterized by the presence of a benzimidazole ring, a cyano group, and a dimethylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Dimethylamino Group: The benzimidazole intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group at the 2-position of the benzimidazole ring.
Thioether Formation: The next step involves the reaction of the dimethylamino-substituted benzimidazole with a suitable thiol compound to form the thioether linkage.
Cyano Group Addition: Finally, the cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids and proteins, affecting their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The dimethylamino group can modulate the compound’s solubility and membrane permeability, influencing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanimidamide, N-cyano-3-(((2-((diaminomethylene)amino)-5-thiazolyl)methyl)thio)-
- Propanimidamide, N-cyano-3-(((2-((guanidino)-5-thiazolyl)methyl)thio)-
Uniqueness
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Propriétés
Numéro CAS |
92979-93-6 |
|---|---|
Formule moléculaire |
C15H20N6S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N'-cyano-3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]methylsulfanyl]propanimidamide |
InChI |
InChI=1S/C15H20N6S/c1-21(2)8-15-19-12-4-3-11(7-13(12)20-15)9-22-6-5-14(17)18-10-16/h3-4,7H,5-6,8-9H2,1-2H3,(H2,17,18)(H,19,20) |
Clé InChI |
DJOMVSVZDIEEQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC2=C(N1)C=C(C=C2)CSCCC(=NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




